molecular formula C13H19N3O3 B3405946 N1-(2-(dimethylamino)ethyl)-N2-(4-methoxyphenyl)oxalamide CAS No. 17894-51-8

N1-(2-(dimethylamino)ethyl)-N2-(4-methoxyphenyl)oxalamide

Cat. No.: B3405946
CAS No.: 17894-51-8
M. Wt: 265.31 g/mol
InChI Key: ZUPWAYRRZACSJP-UHFFFAOYSA-N
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Description

N1-(2-(Dimethylamino)ethyl)-N2-(4-methoxyphenyl)oxalamide is an oxalamide derivative characterized by a dimethylaminoethyl group at the N1 position and a 4-methoxyphenyl group at the N2 position. Oxalamides are structurally defined by a central oxalyl bridge connecting two amine groups, which can be modified with diverse substituents to tune physicochemical and biological properties. For example, oxalamides like S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) are approved as umami flavor enhancers , while others, such as GMC-5 (N1-(1,3-dioxoisoindolin-2-yl)-N2-(4-methoxyphenyl)oxalamide), demonstrate antimicrobial activity . The dimethylaminoethyl group in the target compound may enhance solubility or serve as a coordination site for metal complexes, as seen in zinc-chitosan oxalamide complexes .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N'-(4-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-16(2)9-8-14-12(17)13(18)15-10-4-6-11(19-3)7-5-10/h4-7H,8-9H2,1-3H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUPWAYRRZACSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)NC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701182937
Record name N1-[2-(Dimethylamino)ethyl]-N2-(4-methoxyphenyl)ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701182937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17894-51-8
Record name N1-[2-(Dimethylamino)ethyl]-N2-(4-methoxyphenyl)ethanediamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17894-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-[2-(Dimethylamino)ethyl]-N2-(4-methoxyphenyl)ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701182937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(dimethylamino)ethyl)-N2-(4-methoxyphenyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-(dimethylamino)ethylamine with 4-methoxybenzoyl chloride to form an intermediate, which is then reacted with oxalyl chloride to yield the final product. The reaction conditions often include the use of solvents such as chloroform and the presence of a base like N-ethyl-N,N-diisopropylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(dimethylamino)ethyl)-N2-(4-methoxyphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N1-(2-(dimethylamino)ethyl)-N2-(4-methoxyphenyl)oxalamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(2-(dimethylamino)ethyl)-N2-(4-methoxyphenyl)oxalamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group (electron-donating) is associated with antimicrobial activity in GMC-5 , while halogenated aryl groups (e.g., 2-bromophenyl in Compound 19) may influence synthetic yields or stability .
  • Heterocyclic vs. Alkylamino Groups: Pyridyl groups (as in S336 and S5456) enhance flavor-enhancing properties and metabolic stability , whereas dimethylaminoethyl groups (target compound) may improve solubility or metal-binding capacity .

Metabolic Stability and Toxicity

  • Metabolism : Oxalamides like S336 undergo rapid hepatic metabolism without amide hydrolysis, minimizing bioaccumulation risks . Similar behavior is expected for the target compound due to structural parallels.

Biological Activity

N1-(2-(dimethylamino)ethyl)-N2-(4-methoxyphenyl)oxalamide is a synthetic compound that has garnered attention due to its potential therapeutic applications, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N2O3, with a molecular weight of approximately 288.35 g/mol. The compound features a dimethylamino group, an oxalamide linkage, and a methoxy-substituted phenyl group, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Neurokinin-1 Receptor Antagonism : The compound exhibits significant activity as a neurokinin-1 receptor antagonist. This receptor is implicated in the modulation of pain, anxiety, and nausea responses in the body. Inhibition of this receptor can lead to therapeutic effects in conditions such as depression and chemotherapy-induced nausea .
  • Anticancer Activity : Preliminary studies suggest that oxalamide derivatives can induce apoptosis and inhibit cell proliferation in cancer cell lines. This compound's structural features may enhance its efficacy against various cancers .
  • Antimicrobial Properties : The presence of the dimethylamino group may enhance the compound's solubility and bioavailability, potentially leading to effective treatments against bacterial and fungal infections .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxalamide Linkage : This is achieved through the reaction of oxalyl chloride with the appropriate amine.
  • Introduction of the Dimethylamino Group : Nucleophilic substitution reactions are commonly employed for this purpose.
  • Coupling with Methoxyphenyl Group : The final step involves coupling the intermediate with a 4-methoxyphenyl group .

Biological Activity Summary

The following table summarizes the biological activities associated with this compound:

Activity Type Description References
Neurokinin-1 AntagonismInhibits neurokinin-1 receptor activity, potentially alleviating pain and nausea
Anticancer ActivityInduces apoptosis in cancer cells; effective against various cancer cell lines
Antimicrobial PropertiesMay exhibit antibacterial and antifungal activity; enhanced by dimethylamino group

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

  • Anticancer Effects : A study demonstrated that oxalamide derivatives exhibited significant cytotoxicity against breast and colon cancer cell lines, indicating their potential as lead compounds in drug development .
  • Antimicrobial Testing : Research on thiophene-containing compounds revealed that structural modifications could enhance antimicrobial activity against specific pathogens. This suggests that similar modifications could be explored for this compound to optimize its efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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